molecular formula C17H19N3O2 B1210116 Ethyl red CAS No. 76058-33-8

Ethyl red

Cat. No. B1210116
Key on ui cas rn: 76058-33-8
M. Wt: 297.35 g/mol
InChI Key: HBRCDTRQDHMTDA-UHFFFAOYSA-N
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Patent
US04168218

Procedure details

Ethyl red (2.0 mg), 1,1'-diethyl-2,4'-cyanine iodide, was dissolved in 2.0 ml. of acetone/2-methoxyethanol. Then, 50 mg of 4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol was added. The solution was mixed with 1.0 ml of 20 percent polysulfonamide polymer solution (acetone/2-methoxyethanol (1:1)). The solution was mixed and coated on poly(ethylene terephthalate) film base at a wet thickness of 0.098 mm. It was allowed to dry at 49° C. for 15 minutes. The dye in the film had λ max at 565 nm, and at 530 nm, the optical density was 1.8 and 0.93, respectively. The film was heated at 160° C. for 10 seconds. The optical density of the heated film was 0.20 at λ=565 and 0.18 at 530 nm. The reduction in the dye density was 89 percent and 81 percent, at the two wavelengths. The same results were obtained after the film had been held in storage at room temperature for 6 months.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(C1C=CC(N=NC2C(C(O)=O)=CC=CC=2)=CC=1)CC.CCN1C2C(=CC=CC=2)C=C/C/1=C\C1C2C(=CC=CC=2)[N+](CC)=CC=1.[I-].CO[C:51]1[C:56](F)=[C:55](F)[C:54]([C:59]([C:67]([C:81]2[CH:86]=[CH:85][CH:84]=[CH:83][CH:82]=2)([C:69]2[C:74](F)=[C:73](F)[C:72](OC)=[C:71](F)[C:70]=2F)[OH:68])([C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)[OH:60])=[C:53](F)[C:52]=1F>CC(C)=O.COCCO>[C:69]1([C:67]([C:59]([C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)([C:54]2[CH:53]=[CH:52][CH:51]=[CH:56][CH:55]=2)[OH:60])([C:81]2[CH:86]=[CH:85][CH:84]=[CH:83][CH:82]=2)[OH:68])[CH:74]=[CH:73][CH:72]=[CH:71][CH:70]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 mg
Type
reactant
Smiles
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-]
Step Two
Name
4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol
Quantity
50 mg
Type
reactant
Smiles
COC1=C(C(=C(C(=C1F)F)C(O)(C1=CC=CC=C1)C(O)(C1=C(C(=C(C(=C1F)F)OC)F)F)C1=CC=CC=C1)F)F
Step Three
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.COCCO
Step Four
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was mixed
CUSTOM
Type
CUSTOM
Details
to dry at 49° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The same results
CUSTOM
Type
CUSTOM
Details
were obtained after the film
WAIT
Type
WAIT
Details
had been held in storage at room temperature for 6 months

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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